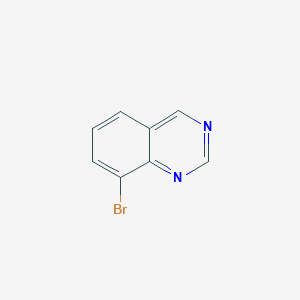

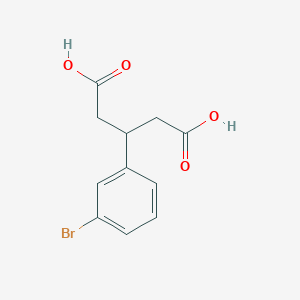

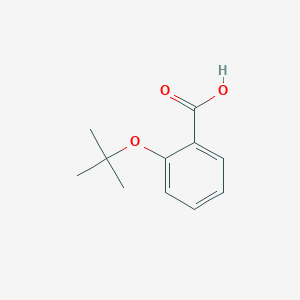

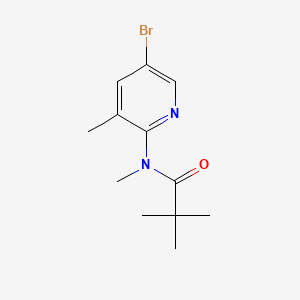

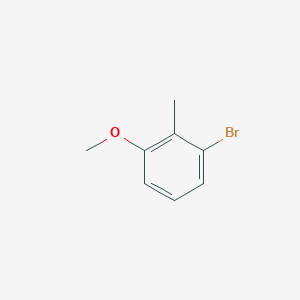

1-Bromo-3-methoxy-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-methoxy-2-methylbenzene is a halogenated aromatic compound that is part of a broader class of chemicals known as halogenated methoxybenzenes, or anisoles. These compounds are ubiquitous in the environment and can have both biogenic and anthropogenic origins. The presence of bromine and methoxy groups on the benzene ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of halogenated anisoles like 1-Bromo-3-methoxy-2-methylbenzene is not typically performed on a technical scale, but they can be synthesized through various laboratory methods. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a multi-step process involving regioselective methoxylation and bromination steps . Another synthesis approach for a tetramethoxy methylbenzene derivative was described using a modified mild brominating agent and a chloromethylation step followed by reductive dehalogenation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 1-Bromo-3-methoxy-2-methylbenzene.

Molecular Structure Analysis

The molecular structure of halogenated anisoles can be quite complex, as demonstrated by the study of 1-Bromo-2,3,5,6-tetramethylbenzene, which showed two stable crystalline phases and confirmed the molecular conformation through SXRD analysis and DFT calculations . The presence of bromine and methyl groups can significantly influence the molecular geometry and stability of these compounds.

Chemical Reactions Analysis

The reactivity of halogenated anisoles like 1-Bromo-3-methoxy-2-methylbenzene can be inferred from studies on similar compounds. For example, the unconventional reaction of diazomethane with a trihydroxy methyl nitrobenzene resulted in the formation of an unexpected isomer, indicating that halogenated anisoles can undergo unique chemical transformations . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration suggests that brominated anisoles can serve as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-methoxy-2-methylbenzene can be deduced from studies on related compounds. For instance, the crystal structure and molecular conformation of bromodurene provided insights into the intermolecular interactions that can occur in the solid state, which can affect the compound's melting point, solubility, and other physical properties . The synthesis and characterization of Schiff bases derived from bromo-methoxybenzaldehyde revealed the potential for hydrogen bonding and other non-covalent interactions, which are important for understanding the compound's behavior in different environments .

科学的研究の応用

Organic Synthesis and Catalysis

A study by Esteves, Ferreira, and Medeiros (2007) demonstrates the utility of 1-Bromo-3-methoxy-2-methylbenzene in the selective radical cyclization of propargyl bromoethers to form tetrahydrofuran derivatives, catalyzed by nickel(I) tetramethylcyclam. This process highlights its role in synthesizing complex organic structures with high yields, showcasing its potential in organic synthesis and catalysis (Esteves, Ferreira, & Medeiros, 2007).

Material Science

In material science, 1-Bromo-3-methoxy-2-methylbenzene has been utilized in the synthesis of novel materials. Jin et al. (2016) explored its application in the preparation of functional group addition products for polymer solar cells. Their study indicates that derivatives of 1-Bromo-3-methoxy-2-methylbenzene can serve as effective electron acceptors, improving the power conversion efficiency of solar cells, thus offering insights into its potential for renewable energy technologies (Jin et al., 2016).

Pharmaceutical Intermediates

The compound's role in pharmaceutical research is exemplified by the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, as reported by Hirokawa, Horikawa, and Kato (2000). This compound serves as a crucial intermediate for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's importance in developing targeted therapeutic agents (Hirokawa, Horikawa, & Kato, 2000).

Antioxidant and Anticancer Activities

Research on natural bromophenols, including derivatives of 1-Bromo-3-methoxy-2-methylbenzene, highlights their biological activities. Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, demonstrating significant antioxidant and anticancer activities. These findings suggest the potential of 1-Bromo-3-methoxy-2-methylbenzene derivatives in drug development for treating oxidative stress-related diseases and cancer (Dong et al., 2022).

Safety And Hazards

特性

IUPAC Name |

1-bromo-3-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMVNLFBEJAXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594252 |

Source

|

| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methoxy-2-methylbenzene | |

CAS RN |

31804-36-1 |

Source

|

| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。